![molecular formula C19H21NO2 B257241 1-Benzyl-3-phenyl-4-piperidinecarboxylic acid](/img/structure/B257241.png)
1-Benzyl-3-phenyl-4-piperidinecarboxylic acid
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Overview
Description
1-Benzyl-3-phenyl-4-piperidinecarboxylic acid, also known as BTCP, is a chemical compound that belongs to the family of piperidinecarboxylic acids. It is a psychoactive drug that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
1-Benzyl-3-phenyl-4-piperidinecarboxylic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anesthetic agent.
Mechanism of Action
The exact mechanism of action of 1-Benzyl-3-phenyl-4-piperidinecarboxylic acid is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-Benzyl-3-phenyl-4-piperidinecarboxylic acid has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and a reduction in anxiety and depression. It has also been shown to have analgesic and anesthetic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Benzyl-3-phenyl-4-piperidinecarboxylic acid in lab experiments is its ability to modulate the activity of neurotransmitters in the brain. This makes it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential for toxicity and adverse effects.
Future Directions
There are several future directions for research on 1-Benzyl-3-phenyl-4-piperidinecarboxylic acid. One area of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is its potential use as an analgesic and anesthetic agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Synthesis Methods
1-Benzyl-3-phenyl-4-piperidinecarboxylic acid can be synthesized through a multi-step process that involves the reaction of benzyl cyanide with phenylmagnesium bromide, followed by the reduction of the resulting benzyl phenyl ketone with sodium borohydride. The resulting intermediate is then reacted with piperidine and chloroacetic acid to yield the final product.
properties
Product Name |
1-Benzyl-3-phenyl-4-piperidinecarboxylic acid |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3S,4R)-1-benzyl-3-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H21NO2/c21-19(22)17-11-12-20(13-15-7-3-1-4-8-15)14-18(17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,22)/t17-,18-/m1/s1 |
InChI Key |
RHWOCIYDVKOMMJ-QZTJIDSGSA-N |
Isomeric SMILES |
C1C[NH+](C[C@@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2)CC3=CC=CC=C3 |
SMILES |
C1CN(CC(C1C(=O)O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C[NH+](CC(C1C(=O)[O-])C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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